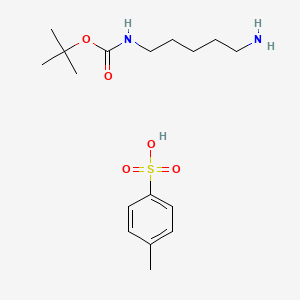
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt
Übersicht
Beschreibung
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt is a useful research compound. Its molecular formula is C17H30N2O5S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt (Boc-1,5-DAP TosOH) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C17H30N2O5S
- Molecular Weight : 374.5 g/mol
- CAS Number : 713520-27-5
The biological activity of Boc-1,5-DAP TosOH can be attributed to its interaction with various biological macromolecules. The presence of the sulfonic acid group allows it to engage in ionic interactions with proteins and enzymes, potentially influencing enzymatic activity and cellular signaling pathways. This compound may also serve as a precursor for the synthesis of bioactive peptides or other derivatives that exhibit enhanced biological properties.
Antimicrobial Activity
Recent studies have demonstrated that Boc-1,5-DAP TosOH exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Assays
Cytotoxicity assays using tetrazolium salts (e.g., MTT assay) have been employed to evaluate the viability of cells treated with Boc-1,5-DAP TosOH. The results indicate that this compound can induce cell death in certain cancer cell lines while sparing normal cells, suggesting a potential application in targeted cancer therapies.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical) | 25 | Significant cytotoxicity |
| MCF-7 (Breast) | 30 | Moderate cytotoxicity |
| NIH/3T3 (Normal) | >100 | Low toxicity observed |
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, Boc-1,5-DAP TosOH was tested against several tumor cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells. The study concluded that Boc-1,5-DAP TosOH could be a promising candidate for further development as an antitumor agent.
Case Study 2: Antibacterial Properties
Research conducted by European Journal of Medicinal Chemistry highlighted the antibacterial efficacy of Boc-1,5-DAP TosOH against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial membrane integrity and inhibit biofilm formation.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C7H8O3S/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11H2,1-3H3,(H,12,13);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFZTSCNAAZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















